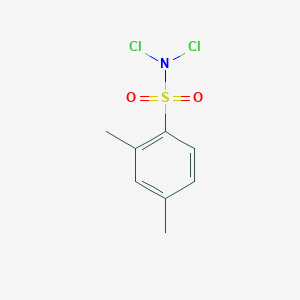![molecular formula C6H16N2O3 B12584530 ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol CAS No. 289045-32-5](/img/structure/B12584530.png)
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol: is a chemical compound with a unique structure that includes multiple hydroxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure proper mixing and reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.
Scientific Research Applications
Chemistry
In chemistry, ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. Its amino and hydroxyl groups allow it to form covalent bonds with proteins and nucleic acids, making it useful in bioconjugation techniques.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In industrial applications, this compound can be used in the production of polymers and resins. Its multiple functional groups allow it to participate in polymerization reactions, leading to the formation of materials with unique properties.
Mechanism of Action
The mechanism by which ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol exerts its effects depends on its specific application. In drug delivery, for example, it can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and polyamines, such as:
- Ethanolamine
- Diethanolamine
- Triethanolamine
Uniqueness
What sets ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol apart from these similar compounds is its unique combination of multiple hydroxyl and amino groups. This structure provides it with a higher degree of reactivity and versatility in chemical reactions and applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications. Further research is needed to fully understand its mechanism of action and to explore its potential in new areas.
Properties
CAS No. |
289045-32-5 |
|---|---|
Molecular Formula |
C6H16N2O3 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
[3-[bis(hydroxymethyl)amino]propylamino]methanol |
InChI |
InChI=1S/C6H16N2O3/c9-4-7-2-1-3-8(5-10)6-11/h7,9-11H,1-6H2 |
InChI Key |
KBEMZJJFOMAKDB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCO)CN(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)

![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

